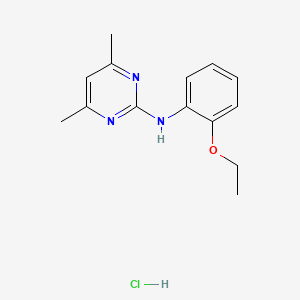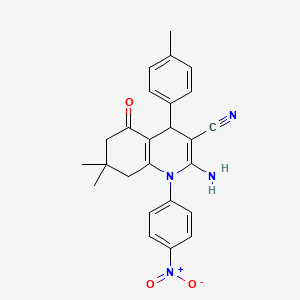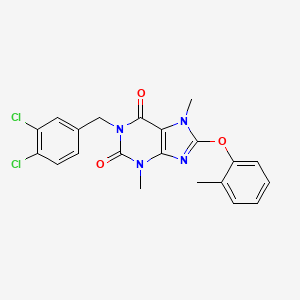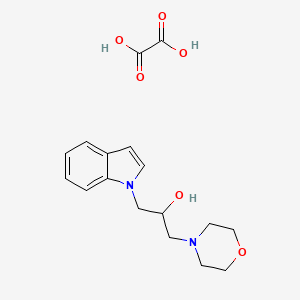![molecular formula C15H13FN6 B4170048 7-(4-fluorophenyl)-5-(3-pyridinyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4170048.png)
7-(4-fluorophenyl)-5-(3-pyridinyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
説明
7-(4-fluorophenyl)-5-(3-pyridinyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine, commonly known as TTP488, is a small molecule drug candidate that has been studied for its potential therapeutic effects in treating Alzheimer's disease. TTP488 has shown promising results in preclinical studies, and its mechanism of action is believed to involve the inhibition of neuroinflammation.
作用機序
TTP488 is believed to work by inhibiting the activation of the receptor for advanced glycation end products (RAGE), which is involved in the inflammatory response in the brain. By inhibiting RAGE activation, TTP488 may reduce neuroinflammation and protect against neuronal damage in Alzheimer's disease.
Biochemical and Physiological Effects
TTP488 has been shown to have anti-inflammatory effects in the brain, reducing the levels of pro-inflammatory cytokines and chemokines. TTP488 has also been shown to reduce amyloid beta accumulation in the brain, a hallmark of Alzheimer's disease pathology. In addition, TTP488 has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of TTP488 is that it has shown promising results in preclinical studies, suggesting that it may have therapeutic potential for Alzheimer's disease. However, one limitation is that TTP488 has not yet been tested in humans, so its safety and efficacy in humans are not yet known. In addition, TTP488 may have off-target effects that could limit its usefulness as a therapeutic agent.
将来の方向性
There are several potential future directions for research on TTP488. One direction is to further investigate the safety and efficacy of TTP488 in humans, with the goal of developing it as a therapeutic agent for Alzheimer's disease. Another direction is to investigate the potential therapeutic effects of TTP488 in other neurodegenerative diseases, such as Parkinson's disease and multiple sclerosis. Finally, future research could focus on identifying the molecular targets of TTP488 and the mechanisms by which it exerts its effects in the brain.
科学的研究の応用
TTP488 has been studied extensively for its potential therapeutic effects in Alzheimer's disease. Preclinical studies have shown that TTP488 can reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease. TTP488 has also been studied for its potential therapeutic effects in other neurodegenerative diseases, such as Parkinson's disease and multiple sclerosis.
特性
IUPAC Name |
7-(4-fluorophenyl)-5-pyridin-3-yl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN6/c16-12-5-3-10(4-6-12)14-8-13(11-2-1-7-17-9-11)18-15-19-20-21-22(14)15/h1-7,9,13-14H,8H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRMYILFXONHGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=NN=NN2C1C3=CC=C(C=C3)F)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3-methoxy-2-naphthoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4169974.png)
![N-[1-(2-furylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methoxybenzamide](/img/structure/B4169980.png)
![4-(2-{[4-(benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B4169994.png)

![4-[(2-chlorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B4170001.png)


![ethyl 1-{N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4170010.png)

![3-chloro-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4170018.png)
![N-[4-(2-chlorophenoxy)phenyl]-2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetamide](/img/structure/B4170026.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(3-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4170029.png)
![2,6'-diamino-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4170045.png)